molecular formula C7H6O4 B128973 3,5-Dihydroxybenzoic acid CAS No. 99-10-5

3,5-Dihydroxybenzoic acid

Cat. No.: B128973
CAS No.: 99-10-5
M. Wt: 154.12 g/mol
InChI Key: UYEMGAFJOZZIFP-UHFFFAOYSA-N
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Description

It is a colorless solid with the chemical formula C₇H₆O₄ and a molar mass of 154.12 g/mol . This compound is a type of hydroxybenzoic acid, which are aromatic carboxylic acids containing hydroxyl groups attached to the benzene ring. Hydroxybenzoic acids are known for their biochemical and antioxidant capabilities .

Mechanism of Action

Target of Action

3,5-Dihydroxybenzoic acid, also known as α-resorcylic acid, is a selective agonist of the hydroxycarboxylic acid receptor 1 (HCA1, also known as GPR81) . HCA1 is a receptor that plays a significant role in the regulation of lipolysis in adipocytes .

Mode of Action

The compound interacts with its target, HCA1, and inhibits lipolysis in adipocytes . This means it prevents the breakdown of lipids, which can have various downstream effects on metabolic processes.

Biochemical Pathways

This compound is a major aromatic secondary metabolite that imparts food with typical organoleptic characteristics and links to many health benefits . It is a metabolite of alkylresorcinols, first identified in human urine , and can be quantified in urine and plasma , and may be an alternative, equivalent biomarker of whole grain wheat intake .

Pharmacokinetics

The pharmacokinetics of this compound in humans has been studied, and it has been found that significant amounts of metabolites are still retained in the body 25 hours after ingestion .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as an inhibitor of lipolysis in adipocytes . By preventing the breakdown of lipids, it can influence various metabolic processes and potentially contribute to the health benefits associated with the consumption of whole grains .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound is soluble in ethanol, ether, acetone, and hot water . It reacts with fuming sulfuric acid or hot concentrated sulfuric acid to form a purple-red compound, and it turns wine red when it reacts with ferric chloride . These properties can affect how the compound interacts with its target and carries out its functions in different environments.

Biochemical Analysis

Biochemical Properties

3,5-Dihydroxybenzoic acid plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes and proteins, including hydroxycarboxylic acid receptors (HCAR1 and HCAR2). These interactions are crucial for its role in inhibiting lipolysis in adipocytes, which can help manage dyslipidemia . Additionally, this compound is involved in the regulation of glucose metabolism through its interaction with lactate .

Cellular Effects

This compound has been shown to influence various cellular processes. It promotes neural precursor cell proliferation and neurogenesis, which is beneficial for brain function . The compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it activates the HCAR1 receptor, which plays a role in maintaining cell stemness and regulating carcinogenesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with hydroxycarboxylic acid receptors. It acts as an agonist for HCAR1, leading to the inhibition of lipolysis in adipocytes . This compound also influences gene expression by modulating the activity of specific transcription factors involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the regulation of lipid metabolism and neurogenesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects on lipid metabolism and brain function. At higher doses, toxic or adverse effects may occur, including potential disruptions in metabolic processes . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of alkylresorcinols and can be quantified in urine and plasma as a biomarker of whole grain intake . The compound interacts with enzymes such as lactate dehydrogenase, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in various cellular compartments. The compound’s distribution is crucial for its biological activity and therapeutic potential .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. This localization is essential for its role in regulating cellular metabolism and neurogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dihydroxybenzoic acid is typically prepared by the disulfonation of benzoic acid followed by hydrolysis of the disulfonate . The process involves sulfonation of benzoic acid with fuming sulfuric acid at high temperatures (240-250°C) to form 3,5-disulfonic acid benzoic acid. This intermediate is then subjected to hydrolysis to yield this compound .

Industrial Production Methods: The industrial production method involves sulfonation, hydrolysis, and crystallization steps. The sulfonated product is hydrolyzed, and the resulting mixture is subjected to acid precipitation, centrifugation, and washing with methanol. The final product is obtained through crystallization .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dihydroxybenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by reagents like sulfuric acid or nitric acid.

Major Products:

Comparison with Similar Compounds

Uniqueness of 3,5-Dihydroxybenzoic Acid: this compound is unique due to its specific hydroxyl group positions, which confer distinct chemical reactivity and biological activity. Its ability to act as a biomarker for whole grain intake and its involvement in neurogenesis highlight its unique applications in nutritional and neurological research .

Properties

IUPAC Name

3,5-dihydroxybenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6O4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,8-9H,(H,10,11)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UYEMGAFJOZZIFP-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C(=O)O
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Molecular Formula

C7H6O4
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Related CAS

145639-71-0
Record name Benzoic acid, 3,5-dihydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID8059184
Record name 3,5-Dihydroxybenzoic acid
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Molecular Weight

154.12 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS], Solid
Record name 3,5-Dihydroxybenzoic acid
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Vapor Pressure

0.0000021 [mmHg]
Record name 3,5-Dihydroxybenzoic acid
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CAS No.

99-10-5
Record name 3,5-Dihydroxybenzoic acid
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Record name alpha-Resorcylic acid
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Record name 3,5-DIHYDROXYBENZOIC ACID
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Melting Point

237 °C
Record name 3,5-Dihydroxybenzoic acid
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Synthesis routes and methods I

Procedure details

Diisopropoxybenzoic acid (compound F, 10 g, 41 mmol) was dissolved in benzene (100 mL) in a 500 mL round bottom flask. Thionyl chloride (12.2 mL, 168 mmol) was added and the reaction heated at reflux for 1 hour. The mixture was then cooled to room temperature and concentrated under reduced pressure. The resulting residue was redissolved in dichloromethane and concentrated again to give 3,5-diisopropoxybenzoyl chloride. In a separate 200 mL flask, N,O-dimethylhydroxylamine-HCl (4.0 g, 42 mmol) was suspended in 80 mL dichloromethane at 0° C. Triethylamine (12.4 mL, 88 mmol) was added slowly, followed by crude 3,5-diisopropoxybenzoyl chloride. The reaction flask was allowed to warm to ambient temperature and stirred overnight. The reaction was quenched with water and extracted with three portions of dichloromethane. The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure. Purification of the resulting brown oil by column chromatography (30% acetone/hexane) gave the Weinreb amide (compound G) as a yellow oil in 60% yield from 3,5-dihydroxybenzoic acid: Rf 0.33 (30:70 acetone/hexane); IR (cm−1): 2977, 1647, 1590, 1441, 1374, 1184, 1155, 1113, 1037, 964; 1H NMR (250 MHz, C6D6): δ 1.06 (dd, J=2.5, 5.9 Hz, 12H), 3.00 (s, 3H), 3.05 (s, 3H), 4.19 (qn, J=6.2 Hz, 2H), 6.69 (t, J=2.5 Hz, 1H), 7.10 (d, J=2.5 Hz, 2H); 13C NMR (63 MHz, C6D6): 21.9 (4C), 33.4, 60.4, 69.8 (2C), 106.6, 108.1 (2C), 137.0, 159.3 (2C), 169.8.
Name
N,O-dimethylhydroxylamine-HCl
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step Two
Name
3,5-diisopropoxybenzoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethyl-3,5-dihydroxybenzoate 1a (27.3 g, 150 mmol) was dissolved in acetone (750 mL). To this solution were added K2CO3 (20.7 g, 150 mmol) and 18-Crown-6 (1.9 g, 7.5 mmol) and stirred for 5 min. To this mixture, C8H17I (21.7 mL, 120 mmol) was added and stirred to reflux for 7 h. The reaction mixture was then cooled to room temperature and the solvent was evaporated to dryness. To this residue, water and ethyl acetate were added and stirred for 30 min. The organic layer was separated and aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with water and brine solution. The organic layer was evaporated to dry ness and purified by silica gel column chromatography (3-4% ethyl acetate in dichloromethane) to afford 14.5 g (33% yield) of 4. The major by-product of this reaction is the compound, where two octyl groups are added to the two phenolic groups of compound 1a. 1H NMR (400 MHz, CDCl3) δ 7.14 (s, 2H), 6.6 (t, J=2.2 Hz, 1H), 5.32 (s, 1H), 4.35 (q, J=7.2 Hz, 2H), 3.95 (t, J=6.6 Hz, 2H), 1.80-1.73 (quintet, 2H), 1.46-1.28 (m, 13H), 0.88 (t, J=6.8 Hz, 3H); 13C NMR (100 MHz, CDCl3) δ 166.8, 160.3, 156.8, 132.0, 109.0, 107.8, 106.9, 68.3, 61.3, 31.7, 29.3, 29.2, 29.1, 25.9, 22.6, 14.2, 14.0; GC/MS (m/z, r.i): 294 (M+, 68), 249 (12), 182 (100), 167 (8), 137 (25), 110 (12), 69 (12), 57 (8).
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
20.7 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
catalyst
Reaction Step Two
Quantity
21.7 mL
Type
reactant
Reaction Step Three
Name
Yield
33%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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